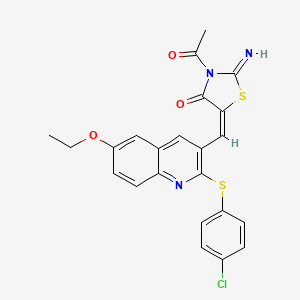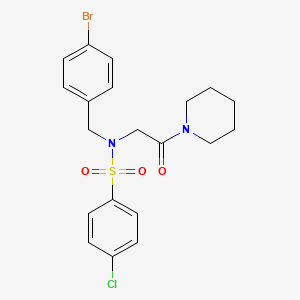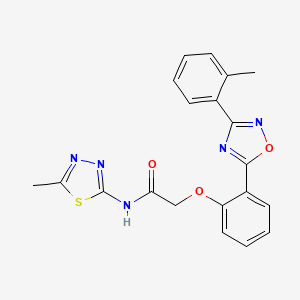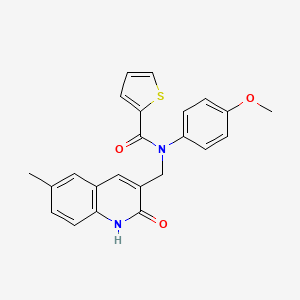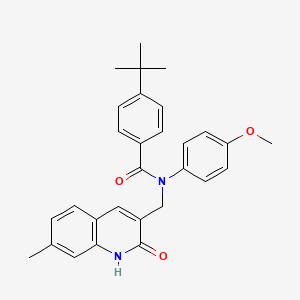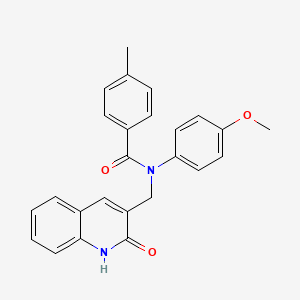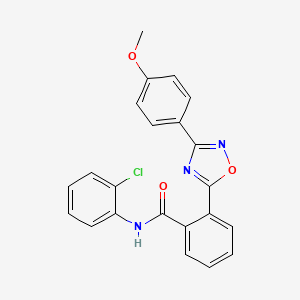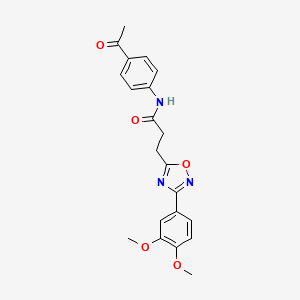
N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce cell cycle arrest and apoptosis through the modulation of various signaling pathways. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have demonstrated its neuroprotective effects and antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential as a multi-targeted agent with various biological activities. Additionally, its high purity and stability make it suitable for use in various assays. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder the development of targeted therapies.
Zukünftige Richtungen
There are several future directions for the research of N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its potential as an anticancer agent and develop targeted therapies. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, studies on its antimicrobial activity and potential as an antibiotic are warranted. Finally, further research is needed to elucidate its exact mechanism of action and identify potential molecular targets.
In conclusion, N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a promising chemical compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetylphenylhydrazine with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting cell proliferation and inducing apoptosis. In neuroprotection, it has been shown to protect against oxidative stress and inflammation-induced neuronal damage. Additionally, this compound has exhibited antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13(25)14-4-7-16(8-5-14)22-19(26)10-11-20-23-21(24-29-20)15-6-9-17(27-2)18(12-15)28-3/h4-9,12H,10-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXQMKBOKXDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

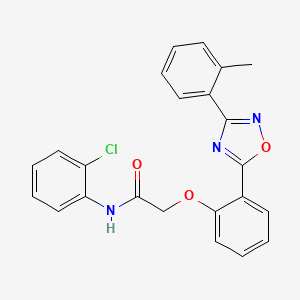
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)
